molecular formula C26H30N4O5S B13390971 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate

Cat. No.: B13390971
M. Wt: 510.6 g/mol
InChI Key: ACNPUCQQZDAPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate is a compound known for its significant role in medicinal chemistry. It is chemically identified as (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 4-methylbenzenesulfonate hydrate . This compound is often used in the development of pharmaceutical drugs due to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate involves several steps. One common method includes the reaction of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide with 4-methylbenzenesulfonic acid under specific conditions to form the hydrate . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained.

Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition.

    Medicine: It is a key component in the development of drugs for the treatment of cancer and other diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair . By inhibiting these enzymes, the compound prevents the repair of damaged DNA, leading to cell death in cancer cells. This makes it an effective agent in cancer therapy .

Comparison with Similar Compounds

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate is unique due to its specific structure and mechanism of action. Similar compounds include:

These compounds share similar therapeutic applications but differ in their chemical structures and specific biological activities .

Properties

Molecular Formula

C26H30N4O5S

Molecular Weight

510.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate

InChI

InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2

InChI Key

ACNPUCQQZDAPJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.